Nitrous Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
nitrous oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N2O/c1-2-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLMRYTRLFLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[N+]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nitrous oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nitrous_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021066 | |
| Record name | Nitrous oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrous oxide is a colorless, sweet-tasting gas. It is also known as "laughing gas". Continued breathing of the vapors may impair the decision making process. It is noncombustible but it will accelerate the burning of combustible material in a fire. It is soluble in water. Its vapors are heavier than air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used as an anesthetic, in pressure packaging, and to manufacture other chemicals., Nitrous oxide, refrigerated liquid appears as a colorless liquid. Density 1.22 g / cm3 at its boiling point of -89 °C. Boils to give a colorless gas that is sweet-smelling and moderately toxic. The gas has narcotic effects when inhaled (laughing gas). Shipped under refrigeration. Vapor pressure is at about 745 psig at 70 °F. Used to freeze foods and to manufacture other chemicals., Gas or Vapor, Colourless, non-flammable gas, sweetish odour, Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a slightly sweet odor., Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen oxide (N2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | NITROUS OXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Nitrous oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nitrous oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITROUS OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/4 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitrous oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-129.1 °F at 760 mmHg (USCG, 1999), -127 °F at 760 mmHg (NIOSH, 2023), -88.48 °C, -88.00 °C. @ 760.00 mm Hg, -88.5 °C, -127 °F | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrous oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitrous oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nitrous oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITROUS OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/4 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitrous oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.1 % at 77 °F (NIOSH, 2023), Slightly soluble in water, At 20 °C and 2 atm one liter of the gas dissolves in 1.5 liters of water, 130 mL/100 mL water at 0 °C, 56.7 mL/100 mL water at 25 °C, Soluble in ethanol, ethyl ether, Soluble in alcohol, ether, oils; freely soluble in sulfuric acid, Solubility in water, g/l at 20 °C: 1.2, (77 °F): 0.1% | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrous oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Nitrous oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.266 at -128.2 °F (USCG, 1999) - Denser than water; will sink, 1.799 g/L, Density: 1.226 at -89 °C (liquid); 1.967 at standard temperature and pressure, Density: 1.9775 kg/cu m (gas, 0 °C, 101.3 kPa); 793 kg/cu m (liquid, 20 °C, 101.3 kPa), Density (at the boiling point of the liquid): 1.28 kg/l, 1.266 at -128.2 °F, 1.53(relative gas density) | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrous oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITROUS OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/4 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitrous oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.53 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.53 (Air = 1) (gas), Relative vapor density (air = 1): 1.53, 1.53 | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrous oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITROUS OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/4 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
51.3 atm (NIOSH, 2023), 4.29X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5060, 51.3 atm | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrous oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITROUS OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/4 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitrous oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The chief impurity of the commercial product is /nitrogen/ gas, although /nitrogen dioxide/, /nitrogen/, /oxygen/, and /carbon dioxide/ may also be present. | |
| Record name | Nitrous oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas [Note: Shipped as a liquified compressed gas] | |
CAS No. |
10024-97-2, 97485-25-1, 2227102-37-4 | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen oxide (N4O2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97485-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrous oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227102-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrous oxide [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitrogen oxide (N2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrous oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinitrogen oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROUS OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K50XQU1029 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitrous oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nitrous oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITROUS OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/4 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-131.5 °F (USCG, 1999), -132 °F (NIOSH, 2023), -90.8 °C, -90.6 °C, 132 °F, -132 °F | |
| Record name | NITROUS OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrous oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitrous oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nitrous oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITROUS OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/4 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitrous oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Historical Trajectories of Nitrous Oxide Scientific Inquiry
Early Discoveries and Characterization of Nitrous Oxide
The initial synthesis and the foundational research into the properties of this compound were conducted by two of the most prominent English chemists of the era, Joseph Priestley and Humphry Davy.
The first synthesis of this compound is credited to the English chemist and natural philosopher Joseph Priestley in 1772. nih.govdocseducation.comrsc.orgwoodlibrarymuseum.org In his extensive work on gases, which he termed "airs," Priestley developed methods for producing and collecting various gaseous substances. rsc.orgwikipedia.org He detailed his discovery in his publication "Experiments and Observations on Different Kinds of Air" (1775). docseducation.comwikipedia.orggeneral-anaesthesia.com
Priestley's method involved the chemical reduction of nitric oxide. He produced what he called "nitrous air, diminished" or "dephlogisticated nitrous air" by exposing "nitrous air" (nitric oxide) to moist iron filings. rsc.orgphysiology.orglemoyne.edu This process effectively removed oxygen from the nitric oxide, yielding this compound (2NO + H₂O + Fe → N₂O + Fe(OH)₂). rsc.org While Priestley successfully isolated the gas, he did not investigate its physiological effects and remained somewhat perplexed by its nature before moving on to other investigations. rsc.orggeneral-anaesthesia.com
Table 1: Joseph Priestley's Key Contributions to this compound Discovery
| Contribution | Description | Year |
|---|---|---|
| First Synthesis | Produced this compound, which he called "dephlogisticated nitrous air." physiology.orglemoyne.edu | 1772 nih.govrsc.org |
| Methodology | Heated iron filings dampened with nitric acid to produce the gas. docseducation.comgeneral-anaesthesia.comphysiology.org | 1772 rsc.org |
| Publication | Described his findings in "Experiments and Observations on Different Kinds of Air." wikipedia.orgwikipedia.org | 1775 docseducation.com |
At the turn of the 19th century, the young chemist Humphry Davy undertook a systematic and daring investigation into this compound at Thomas Beddoes's Pneumatic Institution in Bristol. docseducation.comsciencehistory.org Davy's work was comprehensive, involving self-experimentation and administering the gas to a circle of friends and associates, including poets Samuel Taylor Coleridge and Robert Southey. nih.govsmithsonianmag.com He meticulously documented the synthesis of the gas and its physiological effects. open.edu
In 1800, Davy published his findings in the seminal book, "Researches, Chemical and Philosophical; chiefly concerning this compound, or Dephlogisticated Nitrous Air, and its Respiration." nih.govwikipedia.orgwoodlibrarymuseum.org In this work, Davy described heating crystals of ammonium (B1175870) nitrate (B79036), purifying the resulting gas by passing it through water, and then inhaling it from oiled silk bags. publicdomainreview.org He was the first to document its euphoric effects, coining the term "laughing gas." wikipedia.orgwikipedia.org His research noted the gas's analgesic properties, famously suggesting its potential use for pain relief in surgical operations. wikipedia.orgnationaldepressionhotline.orgwellcomecollection.org Davy's rigorous approach, which included constructing an "air-tight breathing box" for prolonged exposure experiments, provided the first detailed characterization of the compound's effects. smithsonianmag.comopen.edu
Table 2: Humphry Davy's Foundational Research Findings (1800)
| Research Aspect | Key Finding/Observation |
|---|---|
| Publication | Authored "Researches, Chemical and Philosophical..." detailing his experiments. nih.govwikipedia.orggutenberg.org |
| Methodology | Systematically synthesized and purified N₂O; experimented on himself and others. smithsonianmag.compublicdomainreview.org |
| Physiological Effects | Described feelings of giddiness, pleasure, and "sublime emotion." publicdomainreview.org Coined the name "laughing gas." wikipedia.org |
| Analgesic Properties | Was the first to note the gas's ability to relieve physical pain. nationaldepressionhotline.orgwellcomecollection.org |
Evolution of Scientific Understanding of this compound in Atmospheric and Biogeochemical Contexts
Beyond its initial discovery, the scientific understanding of this compound has evolved dramatically, particularly concerning its significant role in Earth's atmospheric and biogeochemical systems. publicdomainreview.org N₂O is now recognized as the third most important long-lived greenhouse gas, after carbon dioxide (CO₂) and methane (B114726) (CH₄). wikipedia.orgstanford.edu Its global warming potential is substantial, estimated to be nearly 300 times that of CO₂ over a 100-year period. numberanalytics.comnoaa.govclimate.gov Once in the atmosphere, it is a long-lived gas, with an average atmospheric lifetime of over 100 years. greenly.earthepa.govclimatechangetracker.org
This compound is an integral part of the nitrogen cycle, a series of processes by which nitrogen and its compounds are interconverted in the environment and in living organisms. epa.govnoaa.gov Natural emissions of N₂O primarily originate from microbial processes in soils and oceans, where bacteria break down nitrogen compounds. wikipedia.orgnoaa.gov
Human activities, however, have significantly increased the concentration of N₂O in the atmosphere. noaa.gov Anthropogenic sources now account for approximately 40% of total emissions. wikipedia.org The most significant human-related source is agriculture, resulting from the use of synthetic nitrogen fertilizers and the management of animal manure. wikipedia.orgumces.edu Industrial processes, such as the production of nitric acid and adipic acid, and the combustion of fossil fuels also contribute to emissions. wikipedia.orgnumberanalytics.com
Atmospheric concentrations of N₂O have risen from a relatively stable pre-industrial level of about 270 parts per billion (ppb) to over 337 ppb in 2023. noaa.govclimatechangetracker.org Recent studies indicate that the rate of increase has accelerated in recent decades, surpassing projections. stanford.edunoaa.govclimate.gov This accumulation is of significant concern as this compound is also the most important ozone-depleting substance currently being emitted, with an impact on the stratospheric ozone layer comparable to that of the now-regulated chlorofluorocarbons (CFCs). wikipedia.orgstanford.edu
Table 3: Atmospheric this compound Data
| Parameter | Value/Finding | Source(s) |
|---|---|---|
| Global Warming Potential | ~300 times that of CO₂ over 100 years | numberanalytics.comnoaa.govclimate.gov |
| Atmospheric Lifetime | ~116-121 years | epa.govclimatechangetracker.org |
| Pre-Industrial Concentration | ~270 parts per billion (ppb) | noaa.govclimatechangetracker.org |
| 2023 Concentration | 336.7 ppb | noaa.gov |
| Primary Anthropogenic Source | Agriculture (synthetic fertilizers, animal waste) | wikipedia.orgumces.edu |
Atmospheric Concentrations and Trends of this compound
The atmospheric concentration of this compound has increased significantly since the pre-industrial era, with an accelerated rate of accumulation in recent decades. This rise is unequivocally linked to human activities.
For thousands of years prior to the industrial revolution, atmospheric this compound concentrations were relatively stable. noaa.gov Analysis of air trapped in polar ice cores reveals that pre-industrial baseline levels of this compound were approximately 270 parts per billion (ppb). noaa.govglobalcarbonatlas.orgcopernicus.orgeuropa.eu These historical records, stretching back as far as 800,000 years, show that concentrations naturally fluctuated between about 200 ppb during glacial periods and 300 ppb during interglacial periods. eia-international.org The pre-industrial equilibrium indicates a long-term balance between natural sources and the primary atmospheric sink.
The onset of the industrial era marked a significant turning point for atmospheric this compound concentrations. noaa.gov Beginning around 1750, levels began to rise, and this increase has accelerated dramatically in recent decades. noaa.govcopernicus.org By 2022, the atmospheric concentration of this compound had reached 336 ppb, a nearly 25% increase from pre-industrial levels. globalcarbonatlas.orgeuropa.euworldbank.orgwww.csiro.au
Recent data indicates an unprecedented rate of accumulation. The growth rates of atmospheric this compound in 2020 and 2021 were higher than any previously observed year since 1980, and more than 30% higher than the average rate of increase in the previous decade. www.csiro.au Emissions of this compound from human activities rose by 40% between 1980 and 2020. noaa.govwww.csiro.au This rapid increase is primarily driven by agricultural activities, particularly the use of nitrogen-based fertilizers and animal manure. noaa.govwww.csiro.au
Historical and Current Atmospheric this compound Concentrations
| Time Period | Concentration (ppb) | Source |
|---|---|---|
| Pre-Industrial (up to 1750) | ~270 | Ice Core Data |
| 2022 | 336 | Atmospheric Measurements |
| 2023 | 336.7 | Atmospheric Measurements |
Global this compound Budgetary Frameworks
The global this compound budget is the balance between its emissions from various sources and its removal from the atmosphere. While natural sources are significant, the recent and ongoing increase in atmospheric concentrations is driven by anthropogenic emissions.
Globally, natural sources account for approximately 65% of total this compound emissions. globalcarbonatlas.org These emissions primarily originate from microbial processes in soils and oceans. cicero.oslo.nohawaii.eduunibe.ch Natural emissions from soils are the largest single source, contributing about 35% of the global total, followed by oceans, which account for roughly 26%. globalcarbonatlas.org
Anthropogenic sources, while smaller in total magnitude (around 35% of the total), are the primary driver of the increase in atmospheric this compound. globalcarbonatlas.org Agricultural activities are the dominant anthropogenic source, responsible for about 74% of human-driven emissions in the 2010s. www.csiro.au This includes direct emissions from the use of synthetic fertilizers and animal manure on croplands, as well as indirect emissions from the atmospheric deposition of nitrogen compounds and leaching into waterways. copernicus.orgiges.or.jp Other significant anthropogenic sources include fossil fuel combustion, industrial processes (such as the production of nitric acid and adipic acid), wastewater management, and biomass burning. globalcarbonatlas.orgcicero.oslo.nohawaii.eduenergysecurity.gov.uk
Global this compound Sources (2010-2019)
| Source Category | Source Type | Percentage of Total Emissions |
|---|---|---|
| Natural | Soils | ~35% |
| Oceans | ~26% | |
| Anthropogenic | Agriculture (Direct and Indirect) | ~20% (Direct) + Indirect |
| Fossil Fuels and Industry | ~12% (Combined with other direct sources) | |
| Waste, Wastewater, and Biomass Burning |
The primary sink for atmospheric this compound is its destruction in the stratosphere. cicero.oslo.nounibe.chghgonline.org This removal process is initiated by photolysis (breakdown by ultraviolet radiation) and, to a lesser extent, by reaction with excited oxygen atoms. unibe.chghgonline.orgcopernicus.org These reactions convert this compound into other nitrogen compounds. The atmospheric lifetime of this compound is estimated to be around 114 to 121 years. worldbank.orgepa.govtheguardian.com A very small amount of this compound is also taken up by soils through microbial denitrification, but this is generally considered a minor sink on a global scale. ghgonline.org
Radiative Forcing and Climate System Interactions of this compound
This compound is a potent greenhouse gas, meaning it absorbs outgoing infrared radiation, thereby trapping heat in the atmosphere and contributing to global warming. hawaii.edu Its long atmospheric lifetime allows for its accumulation and persistent warming effect.
The global warming potential (GWP) of this compound is a measure of its heat-trapping ability relative to carbon dioxide over a specific time horizon. Over a 100-year period, this compound is approximately 265 to 300 times more potent than carbon dioxide on a per-molecule basis. noaa.govcicero.oslo.noenergysecurity.gov.ukinsideclimatenews.org
Beyond its direct warming effect, this compound also interacts with the climate system in other ways. For instance, climate change itself can create a feedback loop, where warmer and wetter conditions stimulate microbial processes in soils that lead to increased this compound emissions. eesi.org Furthermore, this compound is currently the most significant ozone-depleting substance being emitted, and its increasing concentration poses a threat to the recovery of the stratospheric ozone layer. eia-international.orgunep.orgunep.org The destruction of this compound in the stratosphere produces nitrogen oxides (NOx), which catalytically destroy ozone. unep.org
Mechanistic Pathways of Nitrous Oxide Production in Environmental Systems
Microbial Biogeochemical Pathways of Nitrous Oxide Formation
Microorganisms play a central role in the global nitrogen cycle and are the main drivers of N₂O emissions from soils and aquatic systems. wikipedia.org Two key microbial processes, nitrification and denitrification, are the dominant sources of biogenic N₂O. frontiersin.orgfrontiersin.org Additional pathways such as nitrifier denitrification, chemodenitrification, and dissimilatory nitrate (B79036) reduction to ammonium (B1175870) (DNRA) also contribute to N₂O formation. frontiersin.org
Nitrification Processes and this compound Yields
Nitrification is the aerobic biological oxidation of ammonia (B1221849) (NH₃) to nitrate (NO₃⁻), with nitrite (B80452) (NO₂⁻) as an intermediate. wikipedia.orgpnas.org This process is primarily carried out by chemolithoautotrophic ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). pnas.orgprinceton.edu N₂O is generated as a byproduct during nitrification through two main pathways: the oxidation of hydroxylamine (B1172632) and nitrifier denitrification. princeton.edu
The first step of nitrification is the oxidation of ammonia to hydroxylamine (NH₂OH), catalyzed by the enzyme ammonia monooxygenase. pnas.org Subsequently, hydroxylamine oxidoreductase (HAO) oxidizes NH₂OH to nitrite. pnas.org N₂O can be produced during this process. One proposed mechanism involves the incomplete oxidation of NH₂OH by HAO to form nitroxyl (B88944) (HNO), which can then dimerize and dehydrate to produce N₂O. pnas.orgresearchgate.net Studies have shown that N₂O can be a direct byproduct of NH₂OH oxidation, particularly in heterotrophic ammonia oxidizers like Alcaligenes faecalis. nih.gov In these organisms, increased NH₂OH concentrations led to higher N₂O production, which was not a result of aerobic denitrification. nih.gov
The oxidation of NH₂OH is a significant source of N₂O. nih.gov In ammonia-oxidizing bacteria, nitric oxide (NO) can be produced from NH₂OH oxidation, which can then be reduced to N₂O. pnas.org Research indicates that NO production by Nitrosomonas europaea can be substantial, especially under oxygen-limited conditions, and scavenging this NO can eliminate N₂O production. nih.gov Furthermore, abiotic reactions involving NH₂OH and manganese oxides can also rapidly produce N₂O, suggesting a potential chemical pathway for its formation in environments where nitrification occurs. researchgate.net Some studies have implicated aerobic NH₂OH oxidation as a source of trace amounts of NO and N₂O. pnas.org
Nitrifier denitrification is a pathway where ammonia-oxidizing bacteria (AOB) reduce nitrite (NO₂⁻) to nitric oxide (NO), then to this compound (N₂O), and in some cases, further to dinitrogen (N₂). wikipedia.orgnih.gov This process serves as a form of anaerobic respiration for nitrifiers, particularly under low oxygen conditions. pnas.orgprinceton.edu Most AOB possess the genes for nitrite reductase (NirK) and nitric oxide reductase (Nor), the key enzymes in this pathway. nih.govfrontiersin.org The reduction of nitrite to NO is catalyzed by NirK, and the subsequent reduction of NO to N₂O is carried out by Nor. nih.gov
The contribution of nitrifier denitrification to total N₂O production can be significant, especially under low oxygen concentrations. pnas.orgresearchgate.net Studies have shown that as oxygen levels decrease, N₂O production via ammonia oxidation pathways, including nitrifier denitrification, increases. pnas.orgresearchgate.net At low oxygen concentrations (0.5% and 3%), nitrifier denitrification can contribute between 34% and 66% of the total N₂O produced in some soils. pnas.orgresearchgate.net This pathway is considered a major source of N₂O from ammoniacal fertilizers under these conditions. pnas.orgresearchgate.net Even AOB strains that lack the annotated gene for nitrite reductase have been observed to perform complete nitrifier denitrification, indicating the complexity and potential for alternative enzymatic pathways. nih.govfrontiersin.org
Table 1: Research Findings on N₂O Production during Nitrification
| Organism/System | Pathway | Key Findings | Reference |
|---|---|---|---|
| Alcaligenes faecalis | Hydroxylamine Oxidation | N₂O is a direct by-product of NH₂OH oxidation, not from aerobic denitrification. nih.gov | nih.gov |
| Ammonia-Oxidizing Bacteria (AOB) | Hydroxylamine Oxidation | A potential pathway for direct N₂O production by hydroxylamine oxidoreductases (HAO) has been identified. pnas.org | pnas.org |
| Nitrosomonas europaea | Hydroxylamine Oxidation / NO production | Under O₂ limitation, NO production can reach up to 40% of NO₂⁻ production, and scavenging NO eliminates N₂O production. nih.gov | nih.gov |
| Ammonia-Oxidizing Bacteria (AOB) | Nitrifier Denitrification | AOB require nitric oxide reductase (NOR) activity to enzymatically reduce NO to N₂O in the nitrifier denitrification pathway. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Various Soil Types | Nitrifier Denitrification | At low O₂ concentrations (0.5% and 3%), nitrifier denitrification contributed 34% to 66% of total N₂O production. pnas.orgresearchgate.net | pnas.orgresearchgate.net |
Denitrification Processes and this compound Production
Denitrification is a microbial respiratory process where nitrate (NO₃⁻) is used as an alternative electron acceptor to oxygen, leading to the sequential reduction of nitrate to dinitrogen gas (N₂). wikipedia.orgnih.gov The process involves the intermediates nitrite (NO₂⁻), nitric oxide (NO), and this compound (N₂O). wikipedia.orgnih.govfrontiersin.org When this process is incomplete, N₂O can be released into the atmosphere. nih.govnih.gov
Heterotrophic denitrification is performed by a wide range of facultative anaerobic bacteria that utilize organic matter as an energy source. wikipedia.orgpnas.org Under anoxic or suboxic conditions, these bacteria switch from oxygen-based respiration to using nitrate and its reduction products as terminal electron acceptors. pnas.orgfrontiersin.org The pathway involves a series of reductase enzymes: nitrate reductase (NR), nitrite reductase (NiR), nitric oxide reductase (NOR), and this compound reductase (N₂OR). researchgate.net
Incomplete denitrification, where N₂O is the final product released instead of being further reduced to N₂, is a major source of atmospheric N₂O. nih.gov Several factors can lead to the accumulation and release of N₂O, including low pH, limited availability of organic carbon electron donors, and high concentrations of nitrate or nitrite. frontiersin.org The enzyme this compound reductase is particularly sensitive to low pH and oxygen, and its activity can be inhibited under such conditions, causing N₂O to escape. wikipedia.org In soils with high water content and thus low oxygen availability, heterotrophic denitrification is often the dominant N₂O-producing process. pnas.orgfrontiersin.orgresearchgate.net At 0% oxygen, heterotrophic denitrification was found to be responsible for all N₂O production in certain soil incubation studies. pnas.orgresearchgate.net
Dissimilatory nitrate reduction to ammonium (DNRA) is an anaerobic respiratory process where nitrate is reduced to ammonium (NH₄⁺), with nitrite as an intermediate. taylorandfrancis.comwikipedia.org This process conserves nitrogen in a bioavailable form within the ecosystem, in contrast to denitrification which results in nitrogen loss. wikipedia.org DNRA is carried out by various bacteria and competes with denitrification for nitrate. wikipedia.org The process is favored in environments with a high ratio of electron donors (like organic carbon) to electron acceptors (nitrate). asm.org
Table 2: Research Findings on N₂O Production during Denitrification and DNRA
| Process | Organism/System | Key Findings | Reference |
|---|---|---|---|
| Heterotrophic Denitrification | Various Soil Types | Responsible for all N₂O production at 0% O₂ and 34-50% at low O₂ (0.5% and 3%). pnas.orgresearchgate.net | pnas.orgresearchgate.net |
| Heterotrophic Denitrification | Agricultural Soils | Dominates N₂O production under high moisture conditions when oxygen is limited. frontiersin.org | frontiersin.org |
| Partial Denitrification | Rhodopseudomonas palustris & Rhodobacter capsulatus | Partial denitrifiers can have their N₂O reduction regulated by denitrification intermediates they cannot respire, such as nitrate or nitrite. nih.govnih.gov | nih.govnih.gov |
| DNRA | Bacillus paralicheniformis | N₂O is produced during DNRA, and the amount is influenced by nitrite concentration. nih.gov | nih.gov |
| DNRA | Paddy-rice soils | A small but measurable amount of N₂O was produced, accounting for 0.05% to 4.2% of added nitrate. iaea.org | iaea.org |
| DNRA | General | N₂O can be released as a byproduct, although it is not a direct intermediate of the main pathway. wikipedia.org | wikipedia.org |
Anaerobic Ammonium Oxidation (Anammox) Contributions to this compound Fluxes
Anaerobic ammonium oxidation (anammox) is a microbial process in the nitrogen cycle where ammonium and nitrite are converted directly into nitrogen gas (N₂). nih.govwikipedia.org This process is a significant advancement in wastewater treatment as it is more energy-efficient than conventional nitrification/denitrification methods. nih.govaustinpublishinggroup.com While anammox bacteria themselves are not directly proven to produce this compound (N₂O), the ecosystems they inhabit, particularly in wastewater treatment plants (WWTPs), are recognized as sources of N₂O emissions. nih.gov The N₂O production in these systems is often attributed to the activity of coexisting microorganisms. nih.gov
In anammox-driven wastewater treatment systems, N₂O can be generated through several pathways, including hydroxylamine oxidation, nitrifier denitrification, and heterotrophic denitrification. nih.gov Studies have shown that N₂O emissions can be particularly high during the startup phase of anammox reactors, with one study reporting emissions as high as 1.7% of the nitrogen removal. deswater.com This was linked to incomplete heterotrophic denitrification by bacteria coexisting with the anammox organisms, likely due to a low chemical oxygen demand to nitrogen ratio. deswater.com
The primary pathways for N₂O generation in systems where anammox is active are often linked to other microbial processes. For instance, in a two-stage anammox process, the initial partial nitrification step is a major source of N₂O. deswater.com In single-reactor partial nitrification/anammox (PNA) systems, aerobic ammonium-oxidizing bacteria (AOB) first convert about half of the ammonium to nitrite, which is then used by anammox bacteria along with the remaining ammonium to produce dinitrogen gas. researchgate.net N₂O can be a byproduct of these associated nitrification and denitrification processes. nih.gov
Table 1: N₂O Emission Pathways in Anammox-Driven Systems
| Pathway | Description | Associated Microorganisms |
|---|---|---|
| Hydroxylamine Oxidation | Oxidation of hydroxylamine (NH₂OH), an intermediate in nitrification, can lead to the formation of N₂O. | Ammonium-Oxidizing Bacteria (AOB) |
| Nitrifier Denitrification | AOB can reduce nitrite (NO₂⁻) to N₂O under certain conditions, particularly low oxygen. | Ammonium-Oxidizing Bacteria (AOB) |
| Heterotrophic Denitrification | Incomplete denitrification by heterotrophic bacteria, which use organic carbon for energy, can result in the release of N₂O as an intermediate. | Heterotrophic Denitrifying Bacteria |
This table summarizes the main biological pathways contributing to this compound emissions in wastewater treatment systems utilizing the anammox process.
Enzymatic Regulation and Genetic Underpinnings of Microbial this compound Generation and Consumption
The microbial production and consumption of this compound are governed by specific enzymes, the synthesis of which is controlled at the genetic level. Several enzymes are capable of generating N₂O, while only one is known to consume it. nih.govresearchgate.net
N₂O Generation: The primary enzyme responsible for the biological production of N₂O is the respiratory nitric oxide reductase (NOR) , commonly found in denitrifying bacteria. nih.govresearchgate.net This enzyme catalyzes the reduction of nitric oxide (NO) to N₂O. uea.ac.uk The genes encoding this enzyme are typically cnorB or qnorB. oup.com Other enzymes that can produce N₂O include flavo-diiron proteins and flavohemoglobin, which are involved in detoxifying NO in non-denitrifying bacteria. nih.gov
N₂O Consumption: The sole known biological sink for N₂O is the This compound reductase (N₂OR) , which catalyzes the reduction of N₂O to dinitrogen (N₂). nih.govresearchgate.netuea.ac.uk This enzyme is encoded by the nosZ gene and is crucial for completing the denitrification pathway. oup.com The presence and expression of the nosZ gene are critical determinants of whether an environment acts as a source or sink for N₂O. oup.com Interestingly, some non-denitrifying bacteria, such as Anaeromyxobacter, have been found to possess and express the nosZ gene, enabling them to use N₂O as a respiratory electron acceptor. usda.gov
Genetic Regulation: The expression of the genes encoding these enzymes is tightly regulated by environmental factors, most notably oxygen and nitric oxide. nih.govresearchgate.net The abundance and ratio of key denitrifying genes, such as nirK and nirS (encoding nitrite reductases) relative to nosZ, can indicate the potential for N₂O emissions from an environment. oup.com Soils with a high ratio of (nirK + nirS)/nosZ gene copies may have a greater capacity for N₂O production over consumption. oup.com Molecular studies have confirmed that the abundance of nosZ can be significantly lower than that of nir genes in various soil environments. oup.com Furthermore, nearly a third of bacteria containing nirS or nirK genes lack the nosZ gene, meaning they can produce but not consume N₂O. oup.com
Recent research also highlights the role of small, non-coding RNAs (sRNAs) and their chaperone proteins, like Hfq, in post-transcriptionally regulating the denitrification pathway. uea.ac.uk Overexpression of specific sRNAs in the model denitrifier Paracoccus denitrificans has been shown to significantly reduce N₂O emissions, suggesting a new avenue for mitigation strategies. uea.ac.uk
Table 2: Key Genes and Enzymes in N₂O Metabolism
| Process | Enzyme | Gene(s) | Function |
|---|---|---|---|
| NO₂⁻ → NO | Nitrite Reductase | nirK, nirS | Reduces nitrite to nitric oxide. |
| NO → N₂O | Nitric Oxide Reductase | cnorB, qnorB | Reduces nitric oxide to this compound. |
| N₂O → N₂ | This compound Reductase | nosZ | Reduces this compound to dinitrogen gas. |
This table details the primary enzymes and their corresponding genes involved in the key steps of microbial this compound production and consumption.
Abiotic and Photochemical Pathways of this compound Synthesis
While microbial processes are major sources of this compound, abiotic and photochemical reactions also contribute to its formation in the environment. These non-biological pathways are gaining recognition as important components of the global N₂O budget.
Photochemodenitrification in Aquatic Environments
A recently discovered abiotic pathway, termed "photochemodenitrification," involves the production of N₂O in both fresh and marine surface waters driven by sunlight. princeton.eduugr.es This process does not require microbial activity and uses inorganic nitrogen compounds as substrates. ugr.es
Research has demonstrated through isotope tracer experiments that sunlight facilitates the conversion of nitrite (NO₂⁻) into N₂O. princeton.edunih.gov Nitrate (NO₃⁻) can also contribute to this process after being photochemically reduced to nitrite. princeton.edunih.gov This photochemical production of N₂O has been observed in diverse aquatic systems, including freshwater reservoirs and coastal and open sea waters. princeton.eduugr.es
The rates of N₂O production via photochemodenitrification can be substantial, in some cases exceeding the rates of biological N₂O production in surface waters. princeton.eduugr.es Because this process occurs at the water's surface, where sunlight is most intense, the newly formed N₂O can diffuse more rapidly into the atmosphere compared to N₂O produced in deeper water layers. princeton.eduugr.es This suggests that photochemodenitrification could have a disproportionately large impact on N₂O fluxes to the atmosphere, especially in regions with high solar radiation and elevated concentrations of inorganic nitrogen, such as eutrophic and coastal waters. princeton.eduugr.es
Other Non-Biological Formation Mechanisms
Besides photochemodenitrification, other abiotic reactions contribute to N₂O formation. These reactions often involve intermediates of the nitrogen cycle reacting with minerals and organic matter. epa.govdarkenergybiosphere.org
One significant abiotic mechanism is the decomposition of ammonium nitrate (NH₄NO₃), particularly in the presence of light, humidity, and a surface. nih.govacs.org This pathway is not currently accounted for in most global N₂O budgets and is projected to be a notable source over agricultural areas and in megacities. nih.govacs.org For example, this abiotic pathway is estimated to produce a significant amount of N₂O annually over North America from atmospheric aerosols and surface fertilizer applications. acs.org The rewetting of agricultural lands, which often leads to spikes in N₂O emissions, has traditionally been attributed solely to biological processes, but abiotic decomposition of ammonium nitrate may also be a significant contributor under these conditions. acs.org
Furthermore, redox reactions between nitrogen cycle intermediates like hydroxylamine, nitric oxide, and nitrite with redox-active metals (e.g., iron and manganese) and organic matter (e.g., humic and fulvic acids) can produce N₂O under environmentally relevant conditions. epa.govdarkenergybiosphere.org These abiotic pathways have been known for a long time but are often overlooked in modern ecological studies of N₂O cycling. epa.govdarkenergybiosphere.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | N₂O |
| Ammonium | NH₄⁺ |
| Nitrite | NO₂⁻ |
| Nitrogen Gas | N₂ |
| Hydroxylamine | NH₂OH |
| Nitric Oxide | NO |
| Nitrate | NO₃⁻ |
| Ammonium Nitrate | NH₄NO₃ |
| Dinitrogen | N₂ |
| Carbon Dioxide | CO₂ |
| Oxygen | O₂ |
| Water | H₂O |
| Iron | Fe |
| Manganese | Mn |
| Hydrogen | H₂ |
| Succinate | C₄H₄O₄²⁻ |
| Lactate | C₃H₅O₃⁻ |
| Acetate | C₂H₃O₂⁻ |
| Formate | CHO₂⁻ |
| Methane (B114726) | CH₄ |
| Sulfide | S²⁻ |
| Hydrochloric acid | HCl |
| Sodium hydroxide | NaOH |
| Humic Acid | (Variable) |
Sectoral Emissions and Advanced Abatement Methodologies for Nitrous Oxide
Agricultural Emissions of Nitrous Oxide
The agricultural sector is the largest anthropogenic source of this compound (N₂O), a potent greenhouse gas with a global warming potential approximately 273 times that of carbon dioxide (CO₂) over a 100-year timescale. soci.org Agricultural activities are responsible for about two-thirds of total anthropogenic N₂O emissions globally. iges.or.jp These emissions primarily stem from microbial processes in soils, which are significantly enhanced by human activities that increase nitrogen availability.
The addition of nitrogen to agricultural landscapes is a primary driver of N₂O emissions. iges.or.jp These inputs stimulate microbial nitrification and denitrification, the main pathways for N₂O production in soils. iiasa.ac.at Key anthropogenic sources of nitrogen in agriculture include synthetic fertilizers, animal manure, the cultivation of nitrogen-fixing crops, and the decomposition of crop residues. iges.or.jp
The use of synthetic nitrogen fertilizers has been a cornerstone of modern agriculture, enabling significant increases in food production. soci.org However, this practice is a major contributor to the rising atmospheric concentrations of N₂O. soci.orgresearchgate.net When nitrogen fertilizers are applied to soils, a portion of the nitrogen is not taken up by crops and becomes available for microbial conversion into N₂O. iges.or.jp The Intergovernmental Panel on Climate Change (IPCC) estimates that, by default, 1% of the nitrogen applied as fertilizer is emitted as N₂O-N. nih.gov
The type of fertilizer and its application method can significantly influence the magnitude of N₂O emissions. For instance, research has shown that concentrated applications of alkaline-forming fertilizers, such as anhydrous ammonia (B1221849) or banded urea (B33335), can lead to higher N₂O production compared to more evenly dispersed fertilizers. researchgate.net This is partly due to the accumulation of nitrite (B80452) (NO₂⁻), a key substrate for N₂O production during nitrification, in alkaline conditions. researchgate.net Furthermore, the application of ammonium-based fertilizers can lead to soil acidification over time, which can increase the ratio of N₂O to dinitrogen (N₂) produced during denitrification. researchgate.net
Enhanced efficiency fertilizers (EEFs), which include nitrification inhibitors and controlled-release coatings, have been developed to reduce nitrogen losses, including N₂O emissions. Studies have demonstrated the effectiveness of some EEFs; for example, a study in the Canadian Prairies found that the use of eNtrench and SuperU reduced N₂O emissions by 53% and 49%, respectively, compared to conventional urea. nih.gov The timing of fertilizer application is also critical, with fall applications generally resulting in higher N₂O emissions and lower crop yields compared to spring applications, particularly in regions with high precipitation and snow cover. nih.gov
Table 1: Impact of Different Nitrogen Fertilizer Management Strategies on this compound Emissions
| Fertilizer Management Strategy | Key Findings | Reference |
|---|---|---|
| Fertilizer Type | Alkaline-forming fertilizers (e.g., anhydrous ammonia, urea) in concentrated applications can increase N₂O emissions. | researchgate.net |
| Enhanced Efficiency Fertilizers (EEFs) | Use of EEFs like eNtrench and SuperU can reduce N₂O emissions by up to 53% compared to conventional urea. | nih.gov |
| Application Timing | Fall application of nitrogen fertilizers generally leads to higher N₂O emissions compared to spring application. | nih.gov |
| Nitrification Inhibitors | Can effectively lower N₂O emissions. | researchgate.net |
| Controlled-Release Fertilizers | Not always effective in reducing N₂O emissions. | researchgate.net |
Animal production systems are a significant source of global N₂O emissions, contributing an estimated 30-50% of total agricultural N₂O. unimelb.edu.auresearchgate.net These emissions arise from the microbial transformation of nitrogen present in animal excreta (dung and urine) during storage, treatment, and after application to land. unimelb.edu.au Manure management alone is responsible for approximately 7% of agricultural methane (B114726) (CH₄) and N₂O emissions worldwide. theses.fr
The primary factors influencing N₂O emissions from animal waste are the composition of the manure, the storage and handling practices, and the climate. theses.fr The type of livestock, their diet, and digestive health determine the nitrogen content of the manure. theses.fr Management systems that handle manure in a liquid or slurry form tend to promote anaerobic conditions, which can lead to methane production, while drier, solid systems can increase N₂O emissions by stimulating nitrification due to greater aeration. theses.fr
Globally, total N₂O emissions from animal production systems are estimated to be around 1.5 Tg N₂O-N per year. The primary sources within these systems are:
Dung and urine from grazing animals deposited on pastures (41%)
Indirect emissions (27%)
Animal wastes in stables and storage (19%)
Application of animal wastes to land (10%)
Burning of dung (3%) unimelb.edu.au
The amount of N₂O emitted is highly variable and depends on multiple factors, making it challenging to devise mitigation strategies that address both N₂O and CH₄ simultaneously. theses.fr
Table 2: Estimated Sources of this compound Emissions from Animal Production Systems
| Source | Percentage of Total Emissions |
|---|---|
| Dung and urine from grazing animals | 41% |
| Indirect sources | 27% |
| Animal wastes in stables and storages | 19% |
| Application of animal wastes to land | 10% |
| Burning of dung | 3% |
Source: Oenema et al., 2005 unimelb.edu.au
The decomposition of crop residues left on agricultural fields after harvest contributes to N₂O emissions. nih.gov These residues contain nitrogen and carbon, which fuel microbial processes that produce N₂O. nih.gov The characteristics of the crop residue, such as its carbon-to-nitrogen (C:N) ratio and the amount of soluble compounds, significantly influence the rate of decomposition and subsequent N₂O emissions. unimelb.edu.aunih.gov Residues with a lower C:N ratio and a higher soluble fraction tend to decompose more rapidly, leading to higher N₂O emissions. nih.govunimelb.edu.au
The addition of crop residues can create anaerobic microsites in the soil by increasing microbial oxygen consumption, thereby promoting denitrification and N₂O production. nih.gov Research indicates that N₂O emissions from decomposing crop residues are strongly linked to their initial soluble fraction and early carbon mineralization. unimelb.edu.au One study found that residues with a high soluble fraction promoted high N₂O emissions, representing 1-5% of the nitrogen applied in the residue. unimelb.edu.au
Biological nitrogen fixation (BNF) by leguminous crops is another source of nitrogen in agricultural systems that can lead to N₂O emissions. asm.org While BNF is a crucial process for sustainable agriculture, the nitrogen fixed by these crops can be a substrate for nitrification and denitrification, resulting in N₂O production. iges.or.jpasm.org Some rhizobia, the bacteria that form symbiotic relationships with legumes for nitrogen fixation, also possess denitrifying enzyme systems, including N₂O reductase, which can mitigate some of the N₂O produced. asm.org
Table 3: Factors Influencing N₂O Emissions from Crop Residue Decomposition
| Factor | Impact on N₂O Emissions | Reference |
|---|---|---|
| Residue Quality (C:N ratio) | Lower C:N ratios lead to faster decomposition and higher N₂O emissions. | nih.gov |
| Soluble Fraction | Higher initial soluble fraction is linked to higher N₂O emissions. | unimelb.edu.au |
| Soil Moisture | Stimulatory effects on emissions are most significant at 60-90% water-filled pore space. | nih.gov |
| Soil pH | Stimulatory effects are most significant at a soil pH between 7.1 and 7.8. | nih.gov |
Recognizing the significant contribution of agriculture to N₂O emissions, research is increasingly focused on developing innovative mitigation strategies. These strategies aim to reduce N₂O production at its source or enhance its consumption in the soil.
A promising area of research involves the use of microorganisms that can consume N₂O, effectively acting as a biological sink for this greenhouse gas. researchgate.net The final step in the denitrification pathway is the reduction of N₂O to harmless dinitrogen (N₂) gas, a reaction catalyzed by the enzyme this compound reductase (NosZ). nih.gov Certain soil bacteria possess this enzyme and can therefore mitigate N₂O emissions.
Recent breakthroughs have demonstrated the potential of inoculating agricultural soils with specific N₂O-consuming bacteria. theses.fr For example, the bacterium Cloacibacterium sp. CB-01, which is a non-denitrifying N₂O-respiring bacterium, has shown significant potential in reducing N₂O emissions. soci.orgnih.gov In laboratory studies, its application to different soil types resulted in up to a 95% reduction in N₂O emissions. soci.org This bacterium can be cultured in organic waste, such as digestate from wastewater treatment plants, which can then be used as a fertilizer, providing a dual benefit of nutrient supply and N₂O mitigation. soci.orgresearchgate.net
Another approach involves the use of plant growth-promoting bacteria that can also mitigate N₂O emissions. For instance, Bacillus amyloliquefaciens has been shown to promote plant growth, enhance soil pH, and reduce N₂O emissions by approximately 50% in acidic soils. researchgate.net This bacterium appears to work by partially inhibiting nitrification and increasing the abundance of N₂O-reducing bacteria. researchgate.net
These biotechnological approaches offer a targeted way to reduce agricultural N₂O emissions by enhancing the natural capacity of the soil microbiome to consume this potent greenhouse gas. researchgate.net
Table 4: Examples of Biotechnological Approaches for N₂O Mitigation
| Microbial Agent | Mechanism of Action | Reported N₂O Reduction | Reference |
|---|---|---|---|
| Cloacibacterium sp. CB-01 | Non-denitrifying N₂O-respiring bacterium that reduces N₂O to N₂. | Up to 95% | soci.org |
| Bacillus amyloliquefaciens | Inhibits nitrification and increases the abundance of N₂O-reducing bacteria. | ~50% | researchgate.net |
Innovative Mitigation Strategies in Agricultural Systems
Nitrification Inhibitors and Soil Management Interventions
Nitrification inhibitors are chemical compounds that temporarily delay the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil. msu.edusoilsatguelph.ca This delay helps to synchronize nitrogen availability with crop demand, reducing the amount of nitrogen susceptible to loss as this compound (N₂O). msu.edusoilsatguelph.ca Research has demonstrated that the application of nitrification inhibitors, such as nitrapyrin (B159567) and dicyandiamide (B1669379) (DCD), can significantly decrease N₂O emissions from agricultural soils. msu.edujustagriculture.innfus.org.uk Studies have shown that combining urea ammonium nitrate (UAN) with both nitrification and urease inhibitors can reduce N₂O emissions by over 50%. soilsatguelph.ca These inhibitors function by suppressing the activity of ammonia-oxidizing bacteria and denitrifying bacteria. soilsatguelph.ca The effect of these inhibitors on the microbial community is temporary, which mitigates concerns about long-term alterations to the soil microbiome. soilsatguelph.ca
The effectiveness of nitrification inhibitors can be influenced by soil conditions. For instance, DCD has been shown to reduce gross nitrification rates by up to 62.4% in alkaline clay soils and 57.9% in neutral silt loam, leading to N₂O emission reductions of 46.8% and 93.2%, respectively. justagriculture.in Another inhibitor, 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), is also effective and has the advantage of being less mobile in the soil than DCD. justagriculture.in However, the efficacy of nitrification inhibitors can be a "double-edged sword," as some studies suggest they may increase ammonia volatilization, which could lead to indirect N₂O emissions. nih.gov
Beyond chemical inhibitors, various soil management practices are crucial for mitigating N₂O emissions. unl.edu These practices often focus on improving soil structure and water management to prevent anaerobic conditions that favor denitrification, a key process in N₂O production. unl.edu Strategies include:
Improving soil drainage and alleviating compaction: This helps to prevent soil saturation, which is a primary driver of N₂O emissions. nfus.org.uk
Managing soil pH: Liming acidic soils can increase crop productivity and potentially decrease N₂O emissions, although the net effect can vary depending on soil type and other factors. nfus.org.ukmdpi.com
Use of cover crops: Planting cover crops can help take up excess nitrogen from the soil, reducing its availability for microbial N₂O production. unl.edu
Table 1: Effect of Nitrification Inhibitors on N₂O Emissions
Inhibitor Type Reported N₂O Emission Reduction Key Findings References Nitrification & Urease Inhibitors (with UAN) >50% Temporarily decreases the abundance of ammonia-oxidizing and denitrifying bacteria. delta-institute.org Dicyandiamide (DCD) 46.8% - 93.2% Effectiveness varies with soil type; significant reductions in both neutral and alkaline soils. epa.gov Nitrification Inhibitors (general) 8% - 57% Can potentially increase ammonia (NH3) volatilization, leading to indirect N₂O emissions. epa.gov 3,4-Dimethylpyrazole phosphate (DMPP) Variable Less mobile in soil compared to DCD, with inhibitory effects lasting 4-10 weeks. epa.gov
Fertilizer Management Optimization for Emission Reduction
Optimizing fertilizer management practices is a cornerstone of reducing this compound emissions from agriculture. delta-institute.org The "4R Nutrient Stewardship" framework—Right Source, Right Rate, Right Time, and Right Place—provides a scientific basis for these strategies. unfccc.interalberta.ca The implementation of 4R practices can significantly improve nitrogen use efficiency (NUE), ensuring more nitrogen is taken up by the crop and less is lost to the environment as N₂O. msu.eduunfccc.intokstate.edu
Key optimization strategies include:
Right Rate: Applying nitrogen fertilizer at the economically optimal rate is crucial. msu.edu Over-application leads to surplus nitrogen in the soil, which is then available for microbial processes that produce N₂O. ucanr.eduuky.edu Research has shown that even a modest increase above the optimal rate can lead to a disproportionately large increase in N₂O emissions. For example, one study found that a 6% increase in corn grain yield from a higher nitrogen rate was accompanied by a 64% increase in N₂O emissions. fertilizercanada.ca Sensor-based nitrogen management and the use of nitrogen-rich strips can help determine the optimal rate in real-time, potentially increasing NUE by over 15%. okstate.edu
Right Time: Timing fertilizer application to coincide with peak crop demand minimizes the period when high levels of nitrogen are present in the soil and vulnerable to loss. ucanr.edufertilizercanada.ca For many crops, this means shifting from pre-planting applications to in-season applications, such as sidedressing. msu.eduuky.edu Delaying the bulk of nitrogen application in corn, for instance, has been shown to reduce N₂O emissions by 58% in a wet spring. fertilizercanada.ca
Right Place: The placement of fertilizer can also impact N₂O emissions. msu.edu Banding or injecting fertilizer near the crop's root zone can improve uptake efficiency compared to broadcasting. uky.edunih.gov In corn, shallow placement of ammonium nitrate or anhydrous ammonia has resulted in lower N₂O emissions than deep placement. msu.edu
Right Source: The formulation of nitrogen fertilizer can influence N₂O emissions. msu.edu For example, in corn-soybean rotations, emissions can be two to four times higher with anhydrous ammonia compared to urea ammonium nitrate or broadcast urea. msu.edu The use of enhanced-efficiency fertilizers, including those with nitrification inhibitors, falls under this "right source" principle. okstate.edu
A meta-analysis of multiple field studies concluded that optimizing fertilizer nitrogen rate, source, and timing could reduce N₂O emissions in maize systems by up to 50%. nih.gov
Table 2: 4R Nutrient Stewardship Practices for N₂O Emission Reduction
4R Practice Description Impact on N₂O Emissions References Right Rate Matching nutrient supply with crop requirements to avoid over-application. Substantially reduces emissions where N fertilizer is applied above the economic optimum. [4, 13] Right Time Applying fertilizer when crop demand is high, such as through split applications or sidedressing. Delaying application in corn reduced emissions by 58% in one study. [4, 13] Right Place Placing fertilizer where the crop can most effectively access it, like banding near the root zone. Improves nitrogen use efficiency and reduces N available for loss. [4, 21] Right Source Selecting fertilizer types (e.g., urea vs. anhydrous ammonia) and formulations (e.g., with inhibitors) that are less prone to N₂O loss. Emissions can be 2-4 times greater with anhydrous ammonia than urea ammonium nitrate in some systems. nfus.org.uk
Industrial Process Emissions of this compound
Nitric Acid Production as a Source
The production of nitric acid (HNO₃) is a major industrial source of this compound emissions. iges.or.jpcalyxglobal.comnitricacidaction.org N₂O is generated as an unintentional byproduct during the high-temperature catalytic oxidation of ammonia (NH₃) over platinum-rhodium catalyst gauzes, which is the first step in the Ostwald process for nitric acid manufacturing. iges.or.jpcalyxglobal.comtandfonline.com Once formed, the N₂O generally does not participate in subsequent chemical reactions in the process and is emitted into the atmosphere. calyxglobal.com
Globally, it is estimated there are between 400 and 600 nitric acid production plants. calyxglobal.com While N₂O abatement technologies are available, they have not been universally adopted, particularly in some developing countries. calyxglobal.com Consequently, nitric acid production remains one of the largest anthropogenic sources of N₂O emissions. calyxglobal.com
Emission levels can vary significantly between plants depending on factors such as the plant's design (e.g., high pressure, medium pressure), the specific operating conditions of the reactor, and the type and age of the catalyst used. iges.or.jp Generally, N₂O generation increases with rising inlet ammonia concentration and decreases with higher gauze temperatures. iges.or.jp Typical N₂O concentrations in the tail gas leaving the absorption tower range from 300 to 1,500 ppm. nitricacidaction.org The Intergovernmental Panel on Climate Change (IPCC) provides a default emission factor range of 2 to 9 kg of N₂O per tonne of nitric acid produced, reflecting the high variability among facilities. iges.or.jp
Adipic Acid Manufacturing as a Source
The manufacturing of adipic acid (HOOC(CH₂)₄COOH), a primary component in the production of nylon-6,6, is another significant industrial source of this compound emissions. iges.or.jpchemanalyst.comepa.gov N₂O is formed as a byproduct during the second stage of the conventional two-stage manufacturing process, which involves the oxidation of a cyclohexanone (B45756)/cyclohexanol mixture with nitric acid. iges.or.jpgoogle.com For every molecule of adipic acid produced, a molecule of N₂O is also generated as an unavoidable byproduct. climateactionreserve.org
Historically, adipic acid production was the largest industrial source of N₂O emissions. iges.or.jp However, since the late 1990s, the majority of large adipic acid producers have implemented N₂O abatement technologies, leading to a substantial decrease in emissions from this sector. iges.or.jpghgprotocol.org Despite this, the process remains a notable source, and without abatement, emissions can be significant. The IPCC default emission factor for unabated adipic acid production is 300 kg of N₂O per tonne of adipic acid produced. iges.or.jpepa.govghgprotocol.org This figure is based on experiments replicating the industrial process and is consistent with measured industrial rates. iges.or.jp
Advanced Industrial Abatement Technologies
Catalytic Decomposition Techniques
Catalytic decomposition is a highly effective and widely adopted technology for abating this compound emissions from industrial sources like nitric and adipic acid plants. climateadvisers.orgshell.com This technique involves passing the N₂O-containing gas stream over a catalyst that promotes the decomposition of N₂O into harmless nitrogen (N₂) and oxygen (O₂). climateadvisers.orgshell.com
A variety of catalysts have been developed for this purpose, including those based on non-noble metals. acs.org Nickel-cobalt mixed oxides, for example, have shown high activity for N₂O decomposition. mdpi.com Other research has explored the use of catalysts derived from hydrotalcite-type anionic clays. google.com For industrial applications, these catalytic materials can be applied to structured carriers, such as monoliths made of silicon carbide, to create a robust system suitable for treating industrial gas streams. mdpi.com
In nitric acid plants, catalytic abatement can be implemented in several ways: calyxglobal.comnitricacidaction.orgmdpi.com
Secondary Abatement: A catalyst is placed directly after the ammonia oxidation reactor to decompose N₂O at high temperatures. This method can achieve abatement efficiencies of around 95%. nitricacidaction.orgmdpi.com
Tertiary Abatement: The N₂O is removed from the tail gas downstream of the absorption tower, often in a separate reactor. calyxglobal.comnitricacidaction.org This approach can also be highly efficient, with some systems achieving over 95% N₂O removal. kbr.comstamicarbon.com Tertiary systems can be designed to remove both N₂O and nitrogen oxides (NOx) simultaneously. stamicarbon.com
For adipic acid plants, catalytic decomposition of the off-gas is a primary method of N₂O control. ghgprotocol.org The efficiency of catalytic destruction of N₂O can be very high, reaching up to 99% for adipic acid production and 94% for nitric acid production. climateadvisers.org
Table 3: Industrial N₂O Emission Sources and Abatement
Industrial Source N₂O Generation Process Unabated Emission Factor (IPCC Default) Primary Abatement Technology Abatement Efficiency References Nitric Acid Production Byproduct of catalytic oxidation of ammonia. 2-9 kg N₂O / tonne HNO₃ Catalytic Decomposition (Secondary/Tertiary) Up to 95% [1, 3] Adipic Acid Production Byproduct of nitric acid oxidation of cyclohexanone/cyclohexanol. 300 kg N₂O / tonne adipic acid Catalytic Decomposition Up to 99% [1, 6, 34]
Thermal Destruction Methods
Thermal destruction is an abatement methodology for this compound (N₂O) that involves its decomposition at high temperatures. In the absence of a catalyst, N₂O begins to decompose at temperatures exceeding 600-850°C. mdpi.comroyalsocietypublishing.org The process becomes more efficient at even higher temperatures, typically in the range of 800°C to 1200°C. google.com The fundamental reaction involves the exothermic breakdown of this compound into nitrogen (N₂) and oxygen (O₂). polimi.itstanford.edu
The activation energy for the thermal decomposition of N₂O has been measured at approximately 250 kJ/mol, indicating its relative stability at lower temperatures. polimi.it The rate of this unimolecular decomposition reaction is highly dependent on temperature; for instance, near 1000°K, the rate can increase significantly with just a 25°K rise in temperature. stanford.edu
A practical application of this method in industrial settings is the use of regenerative thermal oxidizers (RTOs). cecoenviro.combrofind.com These systems use ceramic media to preheat the incoming N₂O-laden gas stream by capturing heat from the exiting, purified stream. brofind.comcpilink.com This regenerative process allows the system to maintain the high temperatures required for decomposition while minimizing energy consumption, achieving thermal efficiencies upwards of 95-97%. cpilink.comjohnzink.com In a typical process, the gas is heated to the decomposition temperature (800-1200°C) for a specific residence time, for example, about 2 seconds may be required to decompose a gas with 11% N₂O at approximately 800°C. google.com This high-temperature treatment effectively breaks down N₂O into harmless nitrogen and oxygen before being released into the atmosphere. cecoenviro.comcpilink.com
Process Optimization and Alternative Synthesis Routes
In industrial processes, particularly in the production of nitric acid and adipic acid, significant efforts are made to reduce N₂O emissions through process optimization and the development of alternative synthesis routes. These industries are major anthropogenic sources of N₂O. climateadvisers.orgiges.or.jp
Process optimization in nitric acid plants involves several abatement technologies, often categorized as primary, secondary, and tertiary solutions. nitricacidaction.org
Primary abatement involves modifying the ammonia oxidation process itself to reduce the initial formation of N₂O. This can include optimizing the reactor and using high-efficiency primary catalysts, which can achieve abatement rates of up to 40%. nitricacidaction.org
Secondary abatement involves installing a catalyst directly below the primary platinum-rhodium gauzes in the ammonia oxidation reactor. nitricacidaction.org This catalyst decomposes the N₂O formed without requiring additional energy, as it utilizes the high temperatures of the reactor. nitricacidaction.org Abatement efficiencies for secondary technologies can reach up to 95%. nitricacidaction.org
Tertiary abatement is an "end-of-pipe" technology where a separate reactor is installed to treat the tail gas before it is released. nitricacidaction.orgthyssenkrupp-uhde.com This method can involve catalytic reduction or thermal decomposition and can be combined with nitrogen oxide (NOx) abatement. nitricacidaction.orgthyssenkrupp-uhde.com Tertiary systems, such as the EnviNOx® process, can achieve N₂O removal rates of up to 99%. thyssenkrupp-uhde.com
For adipic acid production, N₂O is an unwanted byproduct of the conventional process that uses nitric acid to oxidize a mix of cyclohexanone and cyclohexanol. Alternative synthesis routes are being developed that avoid the use of nitric acid, thereby eliminating the primary source of N₂O emissions. These newer, "greener" pathways may use alternative oxidants like hydrogen peroxide or molecular oxygen, or employ biocatalytic methods.
Table 1: this compound Abatement Technologies in Nitric Acid Production
| Abatement Type | Method | Typical Abatement Rate | Source |
|---|---|---|---|
| Primary | Optimization of oxidation reactor and primary catalysts | Up to 40% | nitricacidaction.org |
| Secondary | Catalyst installed below primary gauzes to decompose N₂O | ~95% | nitricacidaction.org |
| Tertiary | End-of-pipe catalytic or thermal treatment of tail gas | Up to 99% | nitricacidaction.orgthyssenkrupp-uhde.com |
Wastewater Treatment Plant Emissions of this compound
Wastewater treatment plants (WWTPs) are recognized as a significant source of anthropogenic N₂O emissions, potentially accounting for up to 80% of their operational carbon footprint. diva-portal.orgresearchgate.net The N₂O is a byproduct of biological nitrogen removal (BNR) processes, which are designed to convert nitrogen compounds in wastewater into harmless nitrogen gas. nih.gov The microbial processes involved are fundamentally the same as those in other environments like soil and water, but the specific conditions within a WWTP can promote N₂O generation. awa.asn.au Emissions can vary substantially between plants, influenced by their design and operational parameters. nih.gov
Microbial Processes in Wastewater this compound Production
The biological production of N₂O in WWTPs is primarily attributed to two main microbial pathways: autotrophic nitrification and heterotrophic denitrification. mdpi.comnih.govawa.asn.au
Nitrification-based N₂O Production: This occurs under aerobic conditions and is mainly carried out by ammonia-oxidizing bacteria (AOB). nih.gov Two key mechanisms are involved:
Hydroxylamine (B1172632) (NH₂OH) Oxidation Pathway: Ammonia is first oxidized to hydroxylamine by the enzyme ammonia monooxygenase. pnas.orgpnas.org Subsequently, hydroxylamine oxidoreductase (HAO) further oxidizes NH₂OH to nitrite (NO₂⁻). pnas.org Incomplete oxidation during this step can lead to the production of N₂O. pnas.orgresearchgate.net This pathway is favored at high ammonia concentrations and high metabolic activity of AOB. researchgate.net
Nitrifier Denitrification: This is a pathway where AOB reduce nitrite (NO₂⁻) to nitric oxide (NO) and then to N₂O, particularly under low oxygen conditions. mdpi.compnas.org This process can be a significant source of N₂O, especially in areas within the bioreactor where oxygen is limited. pnas.org
Heterotrophic Denitrification: This is an anaerobic process where denitrifying bacteria sequentially reduce nitrate (NO₃⁻) and nitrite (NO₂⁻) to dinitrogen gas (N₂), with N₂O being an obligatory intermediate. nih.govnih.gov Incomplete denitrification, often caused by a lack of readily biodegradable organic carbon or the presence of oxygen, can lead to the accumulation and release of N₂O. mdpi.comnih.gov
Abatement Approaches in Wastewater Treatment Facilities
Several strategies have been developed to mitigate N₂O emissions from wastewater treatment facilities, focusing on optimizing the conditions of the biological processes. diva-portal.org These approaches aim to prevent the accumulation of N₂O-inducing intermediates.
Aeration Control: Since N₂O formed in aerated zones is rapidly stripped from the liquid into the gas phase, managing dissolved oxygen (DO) levels is a critical strategy. nih.gov Maintaining stable and appropriate DO concentrations can prevent the low-oxygen conditions that favor nitrifier denitrification. researchgate.net Research has shown that lowering DO levels in a controlled manner can reduce N₂O generated via the hydroxylamine oxidation pathway and cut aeration energy requirements. researchgate.net
Process Optimization and Feed Schemes: Adjusting how wastewater is fed into the system can influence microbial activity and N₂O production. Step-feeding, where influent is introduced at multiple points in the reactor, can help maintain a balanced carbon-to-nitrogen ratio, which is crucial for complete denitrification. frontiersin.org
Carbon Source Management: A sufficient supply of readily biodegradable organic carbon is essential for complete heterotrophic denitrification to N₂. mdpi.comfrontiersin.org When the carbon-to-nitrogen (C/N) ratio is low, denitrification can be incomplete, leading to N₂O accumulation. frontiersin.org Adding an external carbon source can enhance denitrification efficiency and significantly reduce N₂O emissions. frontiersin.org
Table 2: Key Microbial Pathways for N₂O Production in Wastewater Treatment
| Pathway | Microorganisms Involved | Description | Key Factors | Source |
|---|---|---|---|---|
| Hydroxylamine Oxidation | Ammonia-Oxidizing Bacteria (AOB) | Incomplete oxidation of hydroxylamine (NH₂OH) during the first step of nitrification. | High ammonia loading, high AOB activity. | mdpi.comresearchgate.net |
| Nitrifier Denitrification | Ammonia-Oxidizing Bacteria (AOB) | Reduction of nitrite (NO₂⁻) to N₂O by AOB. | Low dissolved oxygen, high nitrite concentration. | mdpi.compnas.org |
| Heterotrophic Denitrification | Heterotrophic Denitrifying Bacteria | Incomplete reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻) to N₂. | Lack of biodegradable carbon, presence of oxygen. | mdpi.comnih.govnih.gov |
Fossil Fuel Combustion Emissions of this compound
The combustion of fossil fuels is a significant industrial source of this compound emissions. climateadvisers.org N₂O is formed as a byproduct when fuels like coal, oil, and natural gas are burned at high temperatures. climateadvisers.orgtandfonline.comyoutube.com The formation mechanism is complex and depends on the type of fuel, the combustion technology, and the operating conditions. tandfonline.com
The primary source of nitrogen for N₂O formation during combustion is the nitrogen chemically bound within the fuel itself (fuel-N). tandfonline.comresearchgate.net This is particularly relevant for coal and oil, which have higher nitrogen content than natural gas. tandfonline.com Consequently, coal combustion generally produces the highest N₂O emissions, followed by oil and then natural gas. tandfonline.com Studies have shown that a significant portion of the fuel nitrogen can be converted to N₂O under certain conditions. For example, in some coal and oil flames, approximately 12 percent of the fuel nitrogen was converted to N₂O. tandfonline.com
Temperature is a critical factor influencing N₂O emissions. While high temperatures are necessary for combustion, they can have a dual effect on N₂O. The formation of N₂O from fuel nitrogen intermediates, such as hydrogen cyanide (HCN), occurs under relatively low-temperature conditions (below 1500 K). osti.gov Conversely, at very high temperatures, N₂O tends to be destroyed. researchgate.net This means that N₂O emissions often decrease as combustion temperatures increase. researchgate.net
Combustion technology also plays a role. For instance, two-stage combustion, which creates a fuel-rich initial zone, has been shown to lower emissions of both NOx and N₂O. tandfonline.com In natural gas combustion, where fuel-N content is negligible, the primary mechanism for NOx formation is the "thermal NOx" pathway, involving the reaction of atmospheric nitrogen and oxygen at very high temperatures. epa.gov While this primarily forms NO and NO₂, N₂O can also be formed, especially during transient events or under very lean operating conditions. researchgate.net
Table 3: Factors Influencing N₂O Emissions from Fossil Fuel Combustion
| Factor | Influence on N₂O Emissions | Source |
|---|---|---|
| Fuel Type | Higher fuel nitrogen content (e.g., coal, oil) leads to higher N₂O emissions compared to natural gas. | tandfonline.com |
| Temperature | N₂O formation is favored at lower combustion temperatures; higher temperatures tend to destroy N₂O. | researchgate.net |
| Combustion Technology | Staged combustion can reduce both NOx and N₂O emissions. | tandfonline.com |
| Oxygen Concentration | Can influence the reaction pathways, with lower oxygen sometimes favoring N₂O formation. | pnas.org |
Policy Science and Environmental Governance Implications from Nitrous Oxide Research
Nitrous oxide (N₂O), a potent greenhouse gas and ozone-depleting substance, has garnered significant attention in environmental policy and governance due to its substantial contribution to climate change. wikipedia.orgnoaa.goveia-international.org Research into its sources, atmospheric behavior, and mitigation opportunities provides the critical scientific foundation for developing effective climate policies, international agreements, and national emission reduction strategies.
Emerging Research Frontiers and Knowledge Gaps in Nitrous Oxide Science
Enhancing Predictive Capabilities of Nitrous Oxide Emission Models
Accurately predicting N₂O emissions is a major challenge due to their high spatial and temporal variability. horizoneurope-paris.eumdpi.com To address this, researchers are moving beyond simple emission factor approaches to develop more sophisticated and robust models. horizoneurope-paris.eumdpi.com These advanced models are crucial for improving national greenhouse gas inventories and assessing mitigation strategies.
Current research focuses on several key areas:
Process-Based Biogeochemical Models : These models (e.g., DNDC, DayCent, CoupModel) simulate the underlying physical, chemical, and biological processes of nitrification and denitrification that lead to N₂O emissions. copernicus.orgunimi.it Ongoing efforts aim to improve these models by incorporating more detailed process descriptions, such as explicit microbial biomass dynamics, and by calibrating them with high-quality, site-specific data, including N₂O isotopic analysis. horizoneurope-paris.eumdpi.com However, they can struggle to accurately predict the magnitude and timing of N₂O fluxes under diverse conditions. copernicus.org
Machine Learning (ML) and AI : Data-driven approaches using machine learning algorithms like Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are showing significant promise. mdpi.commostwiedzy.pl These models can identify complex, non-linear relationships in large datasets without requiring an explicit understanding of the underlying biogeochemical pathways. mdpi.com Studies have shown that ML models can improve prediction accuracy by two to three times compared to conventional process-based models. researchgate.net They are particularly useful in data-sparse agricultural landscapes and for predicting emissions from wastewater treatment plants. mdpi.comnih.gov
Hybrid Models : A promising frontier is the development of hybrid models that integrate the strengths of both mechanistic and machine learning approaches. mostwiedzy.plresearchgate.net For example, a process-based model can generate data on soil conditions, which then serves as input for a machine learning model to predict N₂O fluxes. researchgate.net This approach can enhance prediction accuracy while retaining a basis in established biogeochemical principles. mostwiedzy.pl
The table below provides a comparative overview of different modeling approaches for N₂O emissions.
Table 1: Comparison of this compound Emission Modeling Approaches
| Model Type | Description | Strengths | Weaknesses |
|---|---|---|---|
| Process-Based (Mechanistic) | Simulates detailed biogeochemical processes (e.g., nitrification, denitrification) based on physical principles. unimi.it | Provides mechanistic understanding; can extrapolate to different scenarios. mdpi.com | High input data requirements; complex calibration; may not capture all real-world variability. mdpi.comcopernicus.org |
| Machine Learning (Data-Driven) | Uses algorithms (e.g., Random Forest, Neural Networks) to learn patterns from large datasets of emissions and environmental variables. mdpi.com | High predictive accuracy; can capture complex, non-linear relationships; fewer input requirements than some process-based models. mdpi.comresearchgate.net | Less explanatory power ("black box"); requires large training datasets; performance depends on data quality. mdpi.commdpi.com |
| Hybrid | Combines mechanistic model outputs with machine learning algorithms for final emission prediction. mostwiedzy.pl | Leverages strengths of both approaches; can improve accuracy over purely mechanistic models. researchgate.net | Can be complex to develop and implement; inherits some limitations from both parent models. mostwiedzy.pl |
| Statistical (Emission Factor) | Uses simplified, linear relationships to estimate emissions based on factors like nitrogen input (e.g., IPCC Tier 1). mdpi.com | Simple to apply; low data requirements. mdpi.com | Low accuracy; does not account for spatial or temporal variability and environmental drivers. mdpi.com |
Development of Advanced Sensing and Measurement Technologies for this compound
Progress in understanding and modeling N₂O fluxes is fundamentally dependent on the ability to accurately measure its concentration and isotopic composition in various environments. researchgate.net The past decade has seen significant advancements in analytical techniques, moving beyond traditional gas chromatography to more sensitive and high-resolution methods. copernicus.orgcopernicus.org
Key technological developments include:
Laser-Based Spectroscopy : Techniques such as Cavity Ring-Down Spectroscopy (CRDS), Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS), and Quantum Cascade Laser Absorption Spectroscopy (QCLAS) have revolutionized N₂O measurement. copernicus.orgcopernicus.org These instruments offer high precision, sensitivity, and real-time data acquisition, allowing for continuous monitoring of N₂O fluxes. oup.com
Isotope Ratio Mass Spectrometry and Laser Spectroscopy : Analyzing the stable isotopes of nitrogen (¹⁵N) and oxygen (¹⁸O) in the N₂O molecule provides a "fingerprint" that can help distinguish between different production pathways (e.g., bacterial vs. fungal denitrification, nitrification vs. denitrification). nih.govsciencedaily.com Laser spectroscopy is emerging as a powerful tool for real-time isotopic analysis in the field. sciencedaily.com
Remote Sensing : Satellite-based instruments, like the Infrared Atmospheric Sounding Interferometer (IASI), provide global-scale observations of N₂O concentrations in the troposphere and stratosphere. mdpi.com This allows for monitoring long-term trends and identifying large-scale emission patterns. mdpi.comtandfonline.com
Drone-Based Systems : For fine-scale measurements, particularly in agriculture, systems are being developed that mount lightweight laser-based sensors and wind LIDAR on drones. energy.gov This technology enables the rapid mapping of N₂O emissions across fields, providing farmers with data to inform management practices that can reduce emissions. energy.gov
Cost-Effective Sensors : A major barrier to widespread monitoring has been the high cost of precision instruments. agrology.ag New developments focus on creating affordable, yet accurate, sensor systems, such as non-dispersive infrared (NDIR) sensors, to enable broader deployment in agricultural settings for better measurement, monitoring, reporting, and verification (MMRV) of emissions. agrology.ageoc-inc.com
The table below summarizes some of the advanced technologies used for N₂O measurement.
Table 2: Advanced Technologies for this compound Measurement
| Technology | Principle | Application | Key Advantages |
|---|---|---|---|
| Quantum Cascade Laser Absorption Spectroscopy (QCLAS) | Measures absorption of mid-infrared light by N₂O molecules. copernicus.org | Continuous, high-precision field monitoring of N₂O fluxes and isotopic signatures. oup.com | High sensitivity and selectivity; potential for real-time isotope analysis. oup.com |
| Cavity Ring-Down Spectroscopy (CRDS) | Measures the decay rate of light in a reflective optical cavity to determine gas concentration. copernicus.org | Precise atmospheric monitoring at remote stations; flux measurements. copernicus.org | Very high sensitivity; stable and reliable for long-term measurements. copernicus.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Analyzes the absorption of a broad infrared spectrum to identify and quantify multiple gases simultaneously. tandfonline.com | Ground-based remote sensing of total atmospheric columns of N₂O and other gases. mdpi.comtandfonline.com | Provides data on multiple gases; high precision for column measurements. tandfonline.com |
| Satellite Remote Sensing (e.g., IASI) | Measures thermal infrared radiation emitted by the Earth and atmosphere to retrieve N₂O profiles. mdpi.com | Global mapping of N₂O distribution and transport in the atmosphere. mdpi.com | Global coverage; essential for large-scale budget and transport studies. mdpi.com |
| Drone-Based Sensors | Integrates laser sensors, wind LIDAR, and cameras on an unmanned aerial vehicle. energy.gov | High-resolution spatial mapping of N₂O emissions from agricultural fields. energy.gov | Enables rapid, fine-scale flux quantification over large areas. energy.gov |
Synergistic Interactions between this compound and Other Greenhouse Gases in Atmospheric Chemistry and Climate Feedback Loops
This compound's role in the climate system extends beyond its direct warming effect. It engages in complex chemical interactions in the atmosphere that can influence the concentrations of other greenhouse gases, creating climate feedback loops. eesi.orgresearchgate.net
One of the most significant interactions is the chemical coupling between N₂O and methane (B114726) (CH₄). researchgate.net Research has shown that an increase in atmospheric N₂O leads to the depletion of stratospheric ozone. hmc.eduresearchgate.net This ozone depletion allows more solar ultraviolet radiation to reach the troposphere, which in turn increases the concentration of the hydroxyl radical (OH), the primary chemical "detergent" of the atmosphere. researchgate.netpatsnap.compatsnap.com A higher OH concentration accelerates the breakdown of methane, thus reducing its atmospheric lifetime and concentration. researchgate.net This interaction creates a negative feedback, where N₂O emissions partially offset their own warming effect by reducing methane levels. researchgate.net
Furthermore, climate change itself can create a positive feedback loop with N₂O emissions. eesi.org Warmer and wetter conditions can stimulate microbial denitrification, leading to higher N₂O emissions, which further contribute to warming. eesi.org Conversely, elevated atmospheric carbon dioxide (CO₂) can stimulate plant growth, leading to greater nitrogen uptake by plants and a slight reduction in soil N₂O emissions, representing a minor negative feedback. stanford.edueesi.org
Understanding these intricate interactions and feedbacks is essential for accurately projecting future climate change. The complex interplay between N₂O, methane, carbon dioxide, and atmospheric oxidants like OH remains a key area of uncertainty in climate models, requiring further investigation to refine predictions of the Earth's climate sensitivity. patsnap.comwikipedia.org
Q & A
Advanced Research Question
- Labeling : Apply ¹⁵N-enriched substrates (e.g., ammonium or nitrate) to trace N incorporation into N₂O via nitrification or denitrification .
- Mass spectrometry : Measure ¹⁵N-N₂O isotopomers to distinguish between fungal vs. bacterial contributions .
- Recovery calculations : Quantify ¹⁵N redistribution in soil pools (e.g., biomass, N₂O) to model pathway dominance under varying oxygen levels .
What considerations are critical for designing apparatus to test N₂O injectors under high-pressure conditions?
Basic Research Question
- Pressure calibration : Use piezoelectric sensors to monitor real-time N₂O flow rates and ensure consistency with theoretical predictions .
- Safety protocols : Implement pressure-relief valves and remote operation systems to mitigate explosion risks during cold-flow testing .
- Data validation : Compare experimental mass flow rates with computational fluid dynamics (CFD) simulations to identify design flaws .
How can machine learning improve EEG analysis during N₂O exposure?
Advanced Research Question
- Feature selection : Train support-vector machines (SVMs) on frequency bands (delta, alpha) and entropy metrics to classify N₂O-induced brain states .
- Cross-participant generalizability : Validate models using leave-one-out cross-validation to assess diagnostic power across heterogeneous EEG datasets .
- Interpretability : Use Shapley values to identify which EEG features (e.g., frontal theta power) most strongly predict cognitive impairment .
What safety protocols are essential for handling N₂O in laboratory settings?
Basic Research Question
- PPE : Wear cryogenic gloves and face shields to prevent frostbite during liquid N₂O transfer .
- Ventilation : Use fume hoods to avoid occupational exposure to gaseous N₂O, which can cause hypoxia .
- Storage : Adhere to local regulations on tank quantities and inspect valves regularly for leaks .
Which statistical methods identify key drivers of background N₂O emissions in agroecosystems?
Advanced Research Question
- Random forest analysis : Rank variables (e.g., soil pH, crop type) by their importance in predicting emissions using out-of-bag error estimates .
- Sensitivity testing : Apply partial dependence plots to quantify non-linear interactions between predictors (e.g., temperature × fertilizer rate) .
- Cluster analysis : Group sites by emission patterns to prioritize region-specific mitigation strategies .
How should researchers correct kinetic data for heterogeneous reactions in N₂O decomposition studies?
Advanced Research Question
- Baseline subtraction : Isolate surface-mediated reactions by comparing low-concentration data (heterogeneous-dominated) to high-concentration (gas-phase) regimes .
- Activation energy adjustment : Use Arrhenius plots to derive intrinsic activation energies after removing contributions from wall reactions .
- Pre-exponential normalization : Recalculate frequency factors using corrected rate constants to align with unimolecular theory .
What strategies mitigate publication bias in N₂O literature reviews?
Basic Research Question
- Grey literature inclusion : Search preprint repositories (e.g., arXiv) and regulatory databases (e.g., EPA reports) for unpublished null results .
- Funnel plots : Visualize effect-size asymmetry to detect missing small-scale studies .
- Risk-of-bias assessment : Use tools like ROBINS-I to evaluate selective outcome reporting in included studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
